The compound 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide is a complex organic molecule characterized by its unique pyrazolo[3,4-d]pyridazine structure. This compound falls within the category of heterocyclic compounds, specifically those containing both pyrazole and pyridazine rings, which are known for their diverse biological activities. The molecular formula for this compound is with a molecular weight of approximately 393.49 g/mol .
The synthesis of 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide typically involves a multi-step organic synthesis process. Key steps include:
Each step requires precise control over reaction conditions (temperature, time, solvent) to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H27N5O2/c1-15(24)22(29)23-21(26)19(25)18(14-7-8-16(27)20(28)17(14)12-13-9-10-13)11-6-4-3-5-11/h3-10,19H,12H2,1-2H3,(H,23,24)(H,26,29)
CC(=O)N(Cc1ncc(c2c(nc1=O)c(c(c2C3CC3)C(=O)N(Cc4ccc(cc4)C(=O))C(C5CC5)))C(C6CC6))
The compound possesses notable structural features including:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 393.49 g/mol |
IUPAC Name | 2-{4-cyclopropyl... |
The chemical reactivity of this compound can be influenced by its functional groups:
Understanding these reaction pathways is essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific biological targets.
This compound may inhibit or activate certain enzymes or receptors within cellular pathways. The precise mechanism often depends on the biological context and the specific targets involved. Research indicates potential applications in areas such as oncology and neurology due to its structural characteristics .
Experimental studies are required to elucidate detailed mechanisms and quantify interactions with target proteins.
The physical properties of 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide include:
Property | Value |
---|---|
Melting Point | Not Available |
Density | Not Available |
Solubility | Soluble in organic solvents |
Chemical properties are influenced by the presence of functional groups that can engage in various reactions:
The compound has several potential applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0